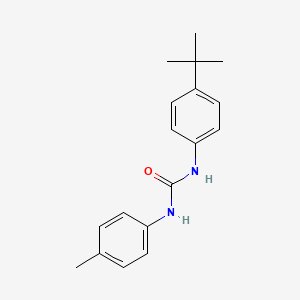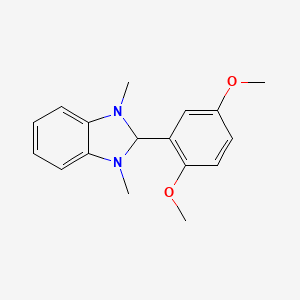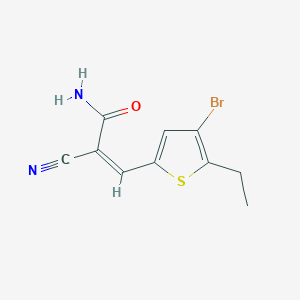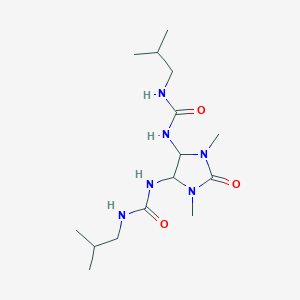![molecular formula C9H7NO6S B5510568 3-[(carboxymethyl)thio]-4-nitrobenzoic acid](/img/structure/B5510568.png)
3-[(carboxymethyl)thio]-4-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of nitrobenzoic acid derivatives often involves nucleophilic substitution reactions, where a functional group is introduced into the aromatic ring. For example, the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines demonstrates a novel aromatic nucleophilic substitution with rearrangement, which could be related to the synthesis of thio-functionalized nitrobenzoic acids (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Molecular Structure Analysis
The molecular structure of nitrobenzoic acids and their derivatives can be extensively analyzed using X-ray diffraction techniques. For instance, the structure of a 1:1 molecular adduct of 3-nitrobenzoic acid with 3-amino-1H-1,2,4-triazole reveals intricate hydrogen-bonded dimer formations, which are crucial for understanding the intermolecular interactions within similar compounds (Lynch, Smith, Byriel, & Kennard, 1994).
Chemical Reactions and Properties
Nitrobenzoic acids participate in various chemical reactions, including regiospecific substitutions that highlight the unique reactivity of nitro groups positioned next to thio-functionalized carboxyl groups. The interaction with anionic nucleophiles, leading to selective substitution of the nitro group, indicates the compound's reactive nature and potential for further functionalization (Shevelev, Dalinger, & Cherkasova, 2001).
Physical Properties Analysis
Analyzing the physical properties of such compounds involves determining their melting points, solubility in various solvents, and crystalline structure. The crystal and molecular structures of nitrobenzoic acid derivatives, for instance, provide insights into the compound's stability, packing, and potential intermolecular interactions that influence its physical state and solubility (Wardell & Tiekink, 2011).
Chemical Properties Analysis
The chemical behavior of 3-[(carboxymethyl)thio]-4-nitrobenzoic acid can be inferred from studies on similar compounds, focusing on their reactivity, acid-base behavior, and potential for forming complexes with metals or other organic molecules. The nitration reactions and the influence of substituents on reactivity are particularly relevant for understanding the chemical properties of nitrobenzoic acid derivatives (Cooper & Scrowston, 1972).
科学的研究の応用
Luminescence Sensitization in Lanthanide Complexes
Thiophenyl-derivatized nitrobenzoic acid ligands, similar in structure to 3-[(carboxymethyl)thio]-4-nitrobenzoic acid, have been investigated for their potential to sensitize Eu(III) and Tb(III) luminescence. These studies involve the synthesis and characterization of complexes through luminescence spectroscopy and X-ray crystallography, highlighting the role of these compounds in enhancing the luminescence properties of lanthanide ions, with potential applications in materials science and luminescent labeling (Viswanathan & Bettencourt-Dias, 2006).
Detection of Sulfhydryl Groups
A water-soluble aromatic disulfide compound, closely related to this compound, has been utilized for the determination of sulfhydryl groups in biological materials. This application is significant in biochemistry and molecular biology for understanding the roles and quantification of sulfhydryl groups in various biological processes (Ellman, 1959).
Conversion of Thiol Groups in Proteins
Research on 2-nitro-5-thiocyanatobenzoic acid, which shares functional groups with the compound of interest, demonstrates its application in converting thiol groups in proteins into S-cyano derivatives. This chemical modification technique offers a method for studying protein structure and function by selectively targeting thiol groups (Price, 1976).
Structural and Physico-Chemical Analysis
The regiospecific substitution of nitro groups in certain benzothiophene carboxylates and the examination of their crystal structures and physico-chemical properties provide insights into the chemical behavior of nitrobenzoic acid derivatives. These studies contribute to the understanding of molecular interactions and reactivity, which are crucial in the design of new chemical entities (Shevelev, Dalinger, & Cherkasova, 2001).
Nitrite Trapping Agents
Compounds like thiazolidine-4-carboxylic acid, derived from reactions involving nitrobenzoic acid derivatives, have been identified as effective nitrite trapping agents. These agents have potential applications in preventing the formation of carcinogenic N-nitroso compounds in the human body, highlighting their importance in food safety and human health (Kurashima, Tsuda, & Sugimura, 1990).
作用機序
将来の方向性
特性
IUPAC Name |
3-(carboxymethylsulfanyl)-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6S/c11-8(12)4-17-7-3-5(9(13)14)1-2-6(7)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEQVONQYGMOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)SCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3S*,4R*)-1-(5,6-dimethyl-4-pyrimidinyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5510492.png)
![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B5510496.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5510505.png)


![N-[(2-amino-5-pyrimidinyl)methyl]-5-(2-chlorophenyl)-N-methyl-2-furamide](/img/structure/B5510533.png)





![1-(1-{2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5510589.png)
